N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group, a fluorobenzyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Dioxido Group: The dioxido group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through etherification reactions involving methoxyphenol and an appropriate leaving group.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various therapeutic targets.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to modify their properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide: Lacks the tetrahydrothiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide: Lacks the fluorobenzyl group.
Uniqueness
The presence of the tetrahydrothiophene ring with a dioxido group, along with the fluorobenzyl and methoxyphenoxy groups, makes “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” unique. This combination of functional groups may impart specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C20H22FNO5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22FNO5S/c1-26-18-4-2-3-5-19(18)27-13-20(23)22(17-10-11-28(24,25)14-17)12-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |
InChI Key |
RHIGYVTUEXFULE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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